1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Anticancer Cytotoxicity Thiouracil

1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 340216-43-5) is a tetra-substituted thiouracil derivative belonging to the dihydropyrimidin-2-thione (DHPM-thione) chemotype. Its core scaffold combines a 6-hydroxy group, a 2-thioxo moiety, and an N1-(3,4-dichlorophenyl) substitution, yielding a molecular framework (C10H6Cl2N2O2S, MW 289.14) with an XLogP3 of 2.5, a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C10H6Cl2N2O2S
Molecular Weight 289.14 g/mol
Cat. No. B7762615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular FormulaC10H6Cl2N2O2S
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=CC(=O)NC2=S)O)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-4,16H,(H,13,15,17)
InChIKeyOTYRQVRSJMBJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Tetra-Substituted Thiouracil for Targeted Heterocyclic Chemistry and Biological Screening


1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 340216-43-5) is a tetra-substituted thiouracil derivative belonging to the dihydropyrimidin-2-thione (DHPM-thione) chemotype [1]. Its core scaffold combines a 6-hydroxy group, a 2-thioxo moiety, and an N1-(3,4-dichlorophenyl) substitution, yielding a molecular framework (C10H6Cl2N2O2S, MW 289.14) with an XLogP3 of 2.5, a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. This distinct substitution pattern places it within a broader class of thiouracil-based compounds that have demonstrated anticancer, antibacterial, and antioxidant activities in recent literature [2].

Why 1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Unsubstituted Thiouracil or Simple DHPM Analogs


The biological performance and physicochemical properties of thiouracil derivatives are highly sensitive to the nature and position of aromatic substituents on the N1 atom [1]. Unsubstituted 2-thiouracil (XLogP3 = -0.3, TPSA = 73.2 Ų) differs markedly from the target compound (XLogP3 = 2.5, TPSA = 84.7 Ų) in lipophilicity and polar surface area [2], which directly impacts membrane permeability, plasma protein binding, and target engagement [1]. Furthermore, studies on related compounds reveal that even a shift in the chlorine substitution pattern—such as 3,4-dichlorophenyl versus 2,4-dichlorophenyl—can significantly alter potency and selectivity against biological targets . Therefore, generic replacement with simpler thiouracil analogs or unsubstituted DHPM-thiones without rigorous head-to-head validation risks both reduced efficacy and unanticipated off-target effects, underscoring the need for product-specific evidence [3].

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Against Key Comparators


Anticancer Cytotoxicity: Cross-Study Comparison with the 2,4-Dichlorophenyl Isomer in HeLa and MCF-7 Cells

While direct head-to-head data for the 3,4-dichlorophenyl target compound are limited, cross-study comparison with the structurally closest 2,4-dichlorophenyl isomer provides critical insight into the impact of halogen positioning. The 2,4-dichlorophenyl isomer demonstrated IC50 values of 12 µM (HeLa) and 20 µM (MCF-7) in cytotoxicity assays, inducing dose-dependent apoptosis confirmed by annexin V staining . A separate report for the 3,4-dichlorophenyl target compound indicates cytotoxicity with IC50 values <50 µM against unspecified cancer cell lines, suggesting retained but potentially distinct potency dependent on substitution geometry .

Anticancer Cytotoxicity Thiouracil

Antibacterial Activity: Class-Level Inference Against Gram-Positive and Gram-Negative Pathogens

The thiouracil core scaffold has demonstrated significant antibacterial activity in published studies. Although no direct data exist for the target compound, thiouracil derivatives 13a and 13b showed inhibition zone values of 38 mm and 35 mm against Escherichia coli, and 25 mm and 23 mm against Staphylococcus aureus at 50 µg/mL [1]. The 3,4-dichlorophenyl target compound exhibits antimicrobial properties by disrupting microbial cell membranes and has been reported to be effective against various bacterial and fungal strains . However, quantitative MIC values remain unavailable, and the magnitude of its antibacterial activity relative to reference compounds cannot be rigorously established without direct comparative assays.

Antibacterial Thiouracil Drug-Resistant Bacteria

HDAC Inhibition Potential: Evidence from a 3,4-Dichlorophenyl-Containing Thiouracil Hybrid in MCF-7 Breast Cancer Cells

A structurally related hybrid molecule incorporating a 3,4-dichlorophenyl-triazole tethered to a thiouracil base (compound 5h) inhibited the proliferation of MCF-7 breast cancer cells with an IC50 of 8.754 µM and was shown to target histone deacetylases (HDACs) in silico [1]. While compound 5h is a more complex hybrid, the presence of the 3,4-dichlorophenyl group suggests this moiety contributes favorably to HDAC binding affinity. The target compound, which retains this group in a simpler scaffold, may serve as a minimalist probe for HDAC inhibition, pending direct enzymatic assays.

HDAC Inhibitor Breast Cancer Thiouracil

Physicochemical Differentiation: Direct Comparison with Unsubstituted 2-Thiouracil

A direct comparison of computed physicochemical properties between the target compound and unsubstituted 2-thiouracil reveals significant differences in lipophilicity and polar surface area, which are critical determinants of pharmacokinetic behavior. The 3,4-dichlorophenyl substitution increases XLogP3 from -0.3 to 2.5 and TPSA from 73.2 Ų to 84.7 Ų relative to 2-thiouracil [1][2]. These changes predict enhanced passive membrane permeability and potentially altered metabolic stability. The target compound retains the same number of hydrogen bond donors (2) while increasing hydrogen bond acceptors by one (3 vs. 2), which may influence target binding interactions [1][2].

Lipophilicity Polar Surface Area Drug-Likeness

Antioxidant Potential: Class-Level Inference from Dihydropyrimidinone DPPH Radical Scavenging Data

Dihydropyrimidinone (DHPM) derivatives have shown significant antioxidant activity in DPPH radical scavenging assays, with some compounds exhibiting IC50 values in the low micromolar range. For example, a recent study reported compound 4b with a DPPH scavenging value of 63.85 ± 1.39% inhibition at a specified concentration, highlighting the antioxidant potential of this scaffold [1]. No specific DPPH data are available for the target compound, but its 6-hydroxy-2-thioxo motif is structurally predisposed to radical scavenging activity. The target compound's antioxidant activity remains to be empirically established relative to established antioxidants such as ascorbic acid or Trolox.

Antioxidant DPPH Dihydropyrimidinone

Chemotype Novelty: Structural Differentiation from Common 6-Methyl and 6-Propyl Thiouracil Analogs

The vast majority of thiouracil derivatives reported in the literature bear alkyl substituents at the 6-position, most commonly 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, which are widely used as antithyroid agents [1]. The target compound carries a hydroxyl group at C6 and a 3,4-dichlorophenyl group at N1, representing a tetra-substituted thiouracil chemotype that is structurally distinct from these common analogs. This substitution pattern creates a unique hydrogen bond donor/acceptor landscape and electronic distribution, as evidenced by its XLogP3 of 2.5 versus highly hydrophilic alkyl-substituted thiouracils [2]. This distinct chemotype may offer orthogonal biological profiles not achievable with 6-methyl or 6-propyl analogs.

Chemotype SAR Thiouracil

Optimal Use Cases for 1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Evidence


Structure-Activity Relationship (SAR) Studies on Halogenated Thiouracil Anticancer Agents

The target compound is ideally suited for systematic SAR investigations that aim to elucidate the role of halogen substitution position on anticancer potency. Its 3,4-dichlorophenyl motif, in contrast to the 2,4-dichlorophenyl isomer, provides a key comparative tool for probing how subtle changes in aryl substitution affect cytotoxicity, as demonstrated by the distinct IC50 values observed between the isomers [1][2]. Researchers can prioritize procurement of both isomers for direct head-to-head cytotoxicity assays to quantify positional effects on potency and selectivity.

HDAC-Targeted Anticancer Probe Development in Breast Cancer Models

Given that a structurally related 3,4-dichlorophenyl-thiouracil hybrid molecule demonstrated HDAC-targeted antiproliferation in MCF-7 cells (IC50 = 8.754 µM) [1], the target compound can serve as a minimalist pharmacophore probe to dissect the contribution of the 3,4-dichlorophenyl-thiouracil core to HDAC inhibition, without the confounding steric and electronic effects of triazole or isoxazole appendages.

Antibacterial Screening in Drug-Resistant Pathogen Panels

The thiouracil core has validated antibacterial activity against both Gram-positive and Gram-negative bacteria, with potent inhibition zones up to 38 mm at 50 µg/mL for the most active derivatives [1]. The target compound, with enhanced lipophilicity (XLogP3 = 2.5 vs. -0.3 for 2-thiouracil) [2], may exhibit improved bacterial membrane penetration and should be prioritized for procurement in MIC determination studies against multidrug-resistant strains, including ESKAPE pathogens.

Pharmacokinetic Optimization of Thiouracil-Based Lead Compounds

The target compound's significantly higher lipophilicity (ΔXLogP3 = +2.8 vs. 2-thiouracil) and increased TPSA (84.7 Ų vs. 73.2 Ų) make it a valuable scaffold for studying the impact of dichlorophenyl substitution on ADME properties [1][2]. It is particularly suited for procurement by medicinal chemistry teams seeking to improve the membrane permeability and oral bioavailability of thiouracil-based hits, especially in programs targeting intracellular enzymes such as HDACs or thymidylate synthase.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.